2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of a fluorine atom at the 2’ position, a methyl group at the 5’ position, and a carboxylic acid group at the 3 position of the biphenyl structure. Biphenyl derivatives are significant in organic chemistry due to their structural versatility and wide range of applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid in the presence of a palladium catalyst and a base. For instance, 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl can be synthesized via Suzuki–Miyaura cross-coupling between 2-iodo-4-nitrofluorobenzene and a boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane .
Chemical Reactions Analysis
2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura, Negishi, and Stille couplings, forming new carbon-carbon bonds.
Scientific Research Applications
2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Biphenyl derivatives are used as scaffolds in the design of pharmaceuticals due to their biological activity.
Materials Science: These compounds are used in the production of organic light-emitting diodes (OLEDs) and liquid crystals.
Agriculture: Biphenyl derivatives are used in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, similar compounds like flurbiprofen exert their effects by inhibiting cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid can be compared with other biphenyl derivatives such as:
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound is synthesized via a reaction between 7-amino-4-methyl-2H-chromen-2-one and flurbiprofen.
Flurbiprofen: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
These comparisons highlight the unique structural features and applications of 2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid in various fields.
Properties
IUPAC Name |
3-(2-fluoro-5-methylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-13(15)12(7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXXLECALKOFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681126 | |
Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178458-04-2 | |
Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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